[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C11H11N5S. It is known for its unique structure, which includes an isoquinoline ring system and a hydrazinecarbothioamide moiety.
Vorbereitungsmethoden
The synthesis of [(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea typically involves the reaction of 5-amino-1-isoquinolinecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of [(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
Hydrazinecarbothioamide, 2-[(5-amino-4-methyl-1-isoquinolinyl)methylene]-: This compound has a similar structure but with a methyl group at the 4-position of the isoquinoline ring.
2-[(5-Amino-1-isoquinolinyl)methylene]hydrazinecarbothioamide: This compound has a similar core structure but may differ in specific substituents.
Eigenschaften
Molekularformel |
C11H11N5S |
---|---|
Molekulargewicht |
245.31 g/mol |
IUPAC-Name |
[(E)-(5-aminoisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17)/b15-6+ |
InChI-Schlüssel |
MLTULNASULCZLR-GIDUJCDVSA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
Synonyme |
5-amino-1-formylisoquinoline thiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.